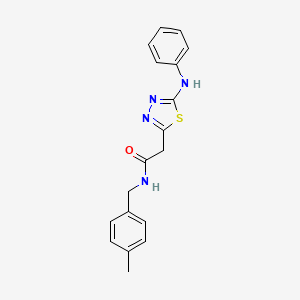

N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide

Description

Historical Development of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold, first synthesized in the early 20th century, gained prominence due to its electron-deficient aromatic system, enabling diverse non-covalent interactions with biological targets. Early studies highlighted its stability under acidic conditions and susceptibility to nucleophilic substitution, facilitating derivatization. By the 1980s, structural modifications at the 2- and 5-positions of the thiadiazole ring yielded compounds with broad-spectrum antimicrobial activity, including sulfamethizole (a sulfonamide derivative).

Table 1 : Key milestones in 1,3,4-thiadiazole drug development

| Year | Discovery | Application | Reference |

|---|---|---|---|

| 1957 | Sulfamethizole | Urinary tract infections | |

| 2003 | Megazol | Antiprotozoal agent | |

| 2013 | Cefozopran | β-Lactam antibiotic |

Recent advances focus on hybrid structures, such as thiadiazole-quinoline conjugates, which exhibit nanomolar inhibitory activity against Mycobacterium tuberculosis. The introduction of sulfur atoms enhances lipophilicity, improving blood-brain barrier penetration for central nervous system applications.

Evolution of Phenylamino-Substituted Heterocycles in Pharmaceutical Research

Phenylamino groups (-NH-C6H5) confer dual advantages: (1) hydrogen-bonding capacity via the -NH moiety and (2) π-π stacking interactions through the aromatic ring. Early work on phenylamino-pyrimidines demonstrated potent kinase inhibition, as seen in seliciclib (a CDK2/7/9 inhibitor). In thiadiazole systems, phenylamino substitution at the 5-position enhances DNA intercalation, as evidenced by CT-DNA binding studies (Kb = 1.2 × 10⁴ M⁻¹ for derivative 3 in).

Mechanistic Insights :

- Anticancer Activity : Phenylamino-thiadiazoles disrupt transcription via CDK9 inhibition, downregulating Mcl-1 antiapoptotic proteins.

- Antibacterial Action : Substituent electronegativity at the phenyl ring correlates with Gram-positive selectivity (e.g., -NO2 groups increased activity against Staphylococcus epidermidis by 8-fold).

Emergence of N-(4-Methylbenzyl) Acetamide Derivatives as Therapeutic Agents

The N-(4-methylbenzyl)acetamide moiety, characterized by a methyl-substituted benzyl group linked to an acetamide chain, improves solubility and target affinity. In N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide , this side chain likely engages in hydrophobic interactions with enzyme pockets, as modeled in docking studies against Klebsiella pneumoniae ThiM (binding energy: -9.2 kcal/mol).

Structural Advantages :

Current Research Landscape and Knowledge Gaps

Recent studies prioritize combinatorial synthesis to explore substituent effects:

Table 2 : Bioactivity trends in thiadiazole-acetamide hybrids

| Substituent Position | Activity (IC50) | Target |

|---|---|---|

| 5-Phenylamino | 1.8 μM (CDK9) | Pancreatic cancer |

| 2-Acetamide | 4.3 μg/mL (MIC) | Staphylococcus hominis |

Critical Gaps :

- Mechanistic Specificity : Most studies rely on phenotypic assays; target deconvolution for acetamide-thiadiazoles remains incomplete.

- ADMET Profiles : No published data exist on the compound’s cytochrome P450 interactions or oral bioavailability.

- Resistance Potential : Cross-resistance with existing thiadiazole-based antimicrobials has not been assessed.

Future directions include fragment-based drug design to optimize the phenylamino-thiadiazole-acetamide triad and in vivo efficacy studies in xenograft models.

Properties

IUPAC Name |

2-(5-anilino-1,3,4-thiadiazol-2-yl)-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-13-7-9-14(10-8-13)12-19-16(23)11-17-21-22-18(24-17)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACUVOFPITTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈N₄OS

- Molecular Weight : 338.43 g/mol

- CAS Number : 1286704-72-0

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thiadiazole moiety is significant for its biological activity, with studies indicating that the presence of the thiadiazole ring enhances interactions with biological targets, potentially leading to increased potency against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- In Vitro Cytotoxicity : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC₅₀) values were determined using MTT assays.

These values indicate a promising cytotoxic effect, suggesting that this compound may induce apoptosis in cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Cell Cycle Arrest : Treatment with the compound led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively.

- Apoptosis Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings indicate that the compound possesses significant activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of thiadiazole derivatives:

-

Thiadiazole Derivatives Against Cancer :

- A study reported that derivatives similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The study demonstrated that modifications on the thiadiazole ring significantly influenced biological activity and selectivity towards cancer cells over normal cells .

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of thiadiazole derivatives. It was found that compounds with electron-withdrawing groups showed improved antibacterial activity against resistant strains of bacteria . This suggests that structural modifications can lead to enhanced therapeutic profiles.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Anticancer Properties

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anti-inflammatory and anticancer activities. Ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its potential as a p38 MAP kinase inhibitor, which plays a crucial role in inflammatory responses. This inhibition could lead to therapeutic applications in treating cytokine-mediated diseases, such as rheumatoid arthritis and certain cancers .

Mechanism of Action

The compound's mechanism involves the modulation of inflammatory cytokines like TNF-α and IL-1β. By inhibiting the p38 MAP kinase pathway, it reduces the production of these pro-inflammatory cytokines, thereby alleviating inflammation and potentially slowing tumor growth .

Agricultural Applications

Pesticidal Activity

The structural features of ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate suggest its utility as a pesticide. Compounds with similar thiazole and pyrazole structures have shown effectiveness against various agricultural pests. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate pest exoskeletons .

Case Studies

In studies assessing the efficacy of thiazole-based compounds against agricultural pests, results indicated significant mortality rates in target species when treated with similar compounds . This suggests that ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate could be developed into an effective botanical pesticide.

Structural Insights and Synthesis

Chemical Synthesis

The synthesis of ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be achieved through various methods involving the reaction of thiazole derivatives with pyrazole intermediates. The trifluoromethyl group can be introduced via trifluoromethylation reactions, which are essential for enhancing biological activity .

Data Summary Table

| Application Area | Potential Benefits | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory effects; anticancer properties | Inhibition of p38 MAP kinase; reduction of TNF-α and IL-1β production |

| Agriculture | Effective pesticide against pests | Enhanced penetration due to trifluoromethyl group; structural similarity to known pesticides |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Comparisons

Antitumor Activity

- Compound 15o () exhibits potent antitumor activity (IC50 = 1.96 μM) attributed to its dichlorobenzylthio group, which enhances electron-withdrawing effects and hydrophobic interactions with cellular targets . In contrast, the target compound’s phenylamino group may favor hydrogen bonding with kinases or DNA, but the absence of halogen substituents could reduce potency compared to 15o.

- Compound 3 () demonstrates Akt inhibition via π-π interactions and H-bonds facilitated by its nitro and chloro substituents . The target compound’s 4-methylbenzyl group lacks such electron-deficient motifs, suggesting divergent mechanisms.

Antimicrobial Potential

- Compound 5c () incorporates a thiadiazinan ring, which likely enhances antimicrobial activity through sulfur-mediated disruption of bacterial membranes . The target compound’s simpler acetamide side chain may limit similar efficacy.

Enzyme Inhibition

- Compound 4m () contains a sulfonamide group, a known pharmacophore for carbonic anhydrase inhibition .

Structural Lipophilicity

- The 4-methylbenzyl group in the target compound increases lipophilicity (predicted LogP ~3.5) compared to analogs with polar substituents (e.g., sulfonamides in 4m). This may improve blood-brain barrier penetration but reduce aqueous solubility .

Q & A

Q. Table 1: Comparative Synthesis Conditions for Thiadiazole-Acetamide Analogs

Q. Table 2: Biological Activity Trends in Structural Analogs

| Substituent | Target Activity (IC₅₀) | Key Finding | Reference |

|---|---|---|---|

| 4-Fluorophenyl | COX-2 inhibition (~2.5 µM) | Enhanced selectivity vs. COX-1 | |

| 4-Methoxybenzyl | Anticancer (HepG2, ~15 µM) | Apoptosis via caspase-3 activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.